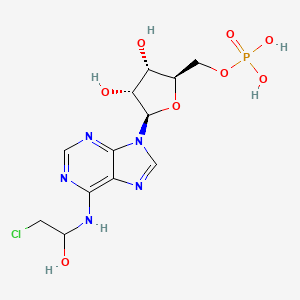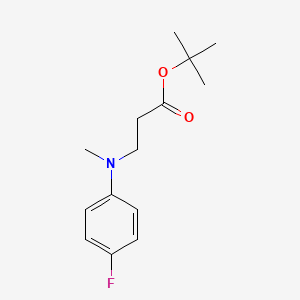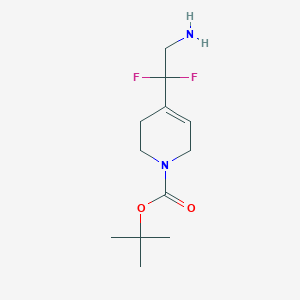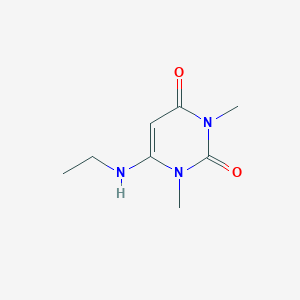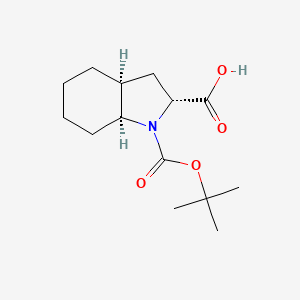
(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an octahydroindole core. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the octahydroindole core, which can be derived from cyclohexanone through a series of reduction and cyclization reactions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Carboxylation: The final step involves the carboxylation of the indole ring to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.
化学反应分析
Types of Reactions
(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Free amines, substituted indoles
科学研究应用
(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound’s chiral nature enables it to interact with biological molecules in a stereospecific manner, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid: Unique due to its Boc-protected amine and octahydroindole core.
Methylcyclohexane: A simpler hydrocarbon with a cyclohexane ring and a methyl group, used as a solvent and in fuel production.
(-)-Carvone: A natural compound found in spearmint, used as a bioherbicide due to its ability to disrupt microtubules in plants.
Uniqueness
This compound stands out due to its chiral nature and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and its applications in various fields highlight its significance in scientific research and industrial production.
属性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
(2R,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m0/s1 |
InChI 键 |
POJYGQHOQQDGQZ-GARJFASQSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


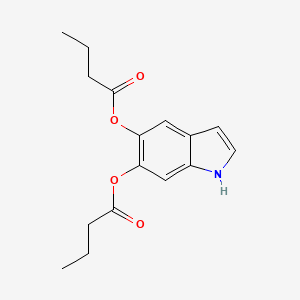
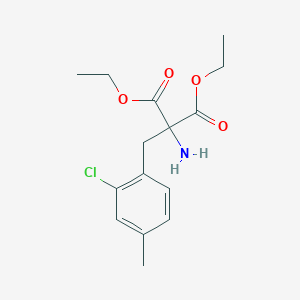
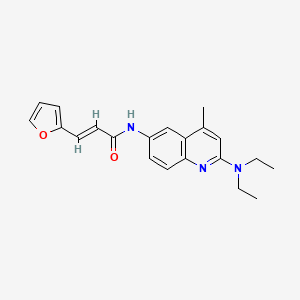
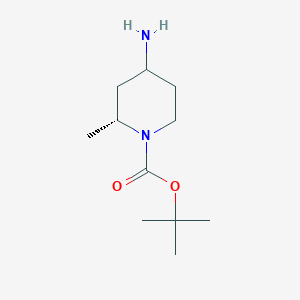

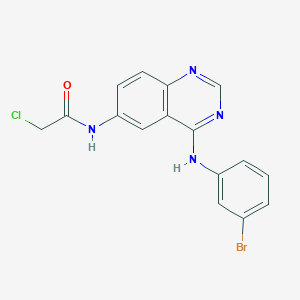
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)

